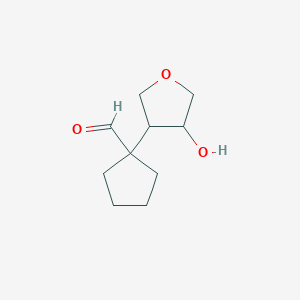
1-(4-Hydroxyoxolan-3-yl)cyclopentane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxyoxolan-3-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol . This compound features a cyclopentane ring substituted with a carbaldehyde group and a hydroxyoxolan ring, making it a unique structure in organic chemistry.
Métodos De Preparación
The synthesis of 1-(4-Hydroxyoxolan-3-yl)cyclopentane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of cyclopentanone with a suitable aldehyde under acidic conditions to form the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
1-(4-Hydroxyoxolan-3-yl)cyclopentane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives.
Aplicaciones Científicas De Investigación
1-(4-Hydroxyoxolan-3-yl)cyclopentane-1-carbaldehyde has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(4-Hydroxyoxolan-3-yl)cyclopentane-1-carbaldehyde exerts its effects depends on its specific application. In chemical reactions, the aldehyde group acts as an electrophile, participating in nucleophilic addition reactions. The hydroxy group can act as a nucleophile or participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
1-(4-Hydroxyoxolan-3-yl)cyclopentane-1-carbaldehyde can be compared with similar compounds such as:
Cyclopentanone: Lacks the hydroxyoxolan ring and aldehyde group, making it less reactive in certain reactions.
4-Hydroxycyclopentanone: Contains a hydroxy group but lacks the aldehyde group, affecting its reactivity and applications.
Cyclopentane-1-carbaldehyde: Lacks the hydroxyoxolan ring, making it less versatile in synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
1-(4-hydroxyoxolan-3-yl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O3/c11-7-10(3-1-2-4-10)8-5-13-6-9(8)12/h7-9,12H,1-6H2 |
Clave InChI |
OZTYSXROKSFKMC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C=O)C2COCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


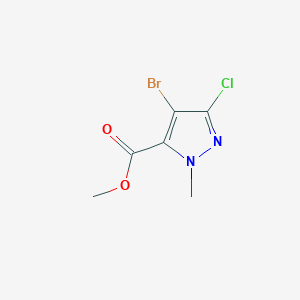
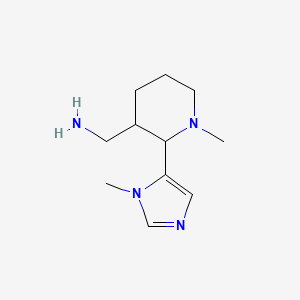
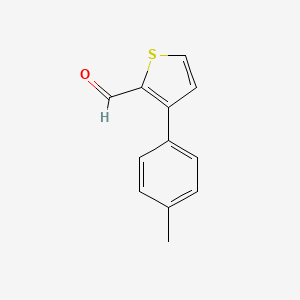
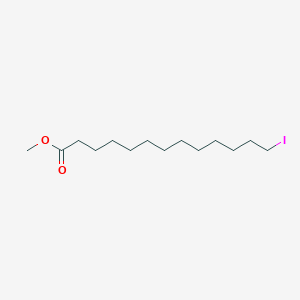
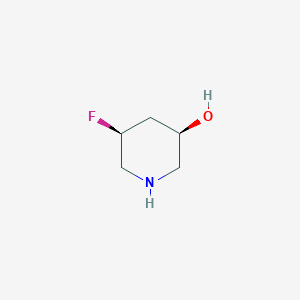
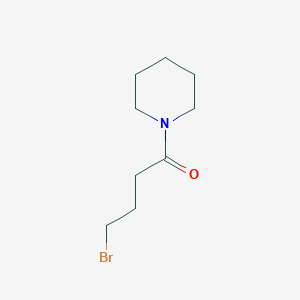
![(S)-5,7-Dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidin]-5-amine](/img/structure/B15279480.png)
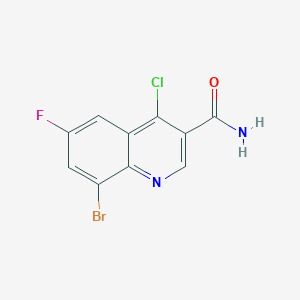
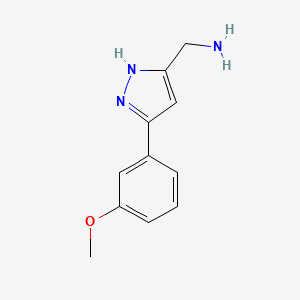

![(1R,1'S,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B15279509.png)
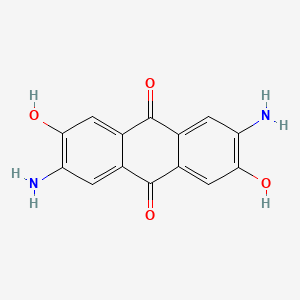
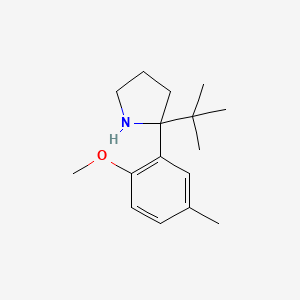
![Methyl 2,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B15279544.png)
